![molecular formula C19H18N4O2S2 B2586134 2-[(3-butyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(4-cyanophenyl)acetamide CAS No. 1252919-84-8](/img/structure/B2586134.png)
2-[(3-butyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(4-cyanophenyl)acetamide
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Description
The compound “2-[(3-butyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(4-cyanophenyl)acetamide” is a thieno[3,2-d]pyrimidine derivative . Thieno[3,2-d]pyrimidines represent an important class of chemical compounds with diverse biological activities .
Synthesis Analysis
The most common synthetic methods of thieno[3,2-d]pyrimidin-4-ones involve cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid, triethyl orthoformate, or dimethylformamide dimethylacetal (DMF-DMA); in addition to a primary amine . Alternatively, the synthesis of thienopyrimidine-4-one derivatives can be achieved by heating 3-amino-thiophene-2-carboxamides either with triethyl orthoformate or formic acid .Molecular Structure Analysis
The molecular formula of the compound is C16H19N5O2S2 . The average mass is 377.484 Da and the monoisotopic mass is 377.098022 Da .Scientific Research Applications
Dual Inhibition of Thymidylate Synthase and Dihydrofolate Reductase
The molecule, as part of a broader class of compounds, demonstrates potent dual inhibition against TS and DHFR. For instance, N-{4-[(2-Amino-6-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-5-yl)sulfanyl]benzoyl}-L-glutamic acid and its nonclassical analogues have shown significant potency, with the classical analogue being the most potent dual inhibitor known to date for human TS (IC50 = 40 nM) and DHFR (IC50 = 20 nM). These findings indicate a promising avenue for developing effective anticancer therapies by targeting these critical enzymes simultaneously (Gangjee, Qiu, Li, & Kisliuk, 2008).
Crystal Structure Analysis
Crystal structure analyses of related compounds, such as N-(4-chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide, have contributed to understanding the molecular conformation and interactions that govern the biological activity of these molecules. These analyses reveal how the molecular structure influences its inhibitory activity, providing insights for designing more effective drugs (Subasri et al., 2017).
Anticancer Activity
Derivatives of this compound class, including those featuring the thieno[3,2-d]pyrimidine scaffold, have been synthesized and tested for their anticancer activity. These studies have shown that certain derivatives possess potent and selective cytotoxic effects against leukemia cell lines, highlighting the potential of these compounds in cancer treatment (Horishny, Arshad, & Matiychuk, 2021).
Antimicrobial and Anti-inflammatory Potential
In addition to anticancer properties, some derivatives also exhibit antimicrobial and anti-inflammatory activities, broadening the potential therapeutic applications of this compound class. This suggests the versatility of the thieno[3,2-d]pyrimidin scaffold in drug development for various diseases (Hossan et al., 2012).
properties
IUPAC Name |
2-(3-butyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanyl-N-(4-cyanophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O2S2/c1-2-3-9-23-18(25)17-15(8-10-26-17)22-19(23)27-12-16(24)21-14-6-4-13(11-20)5-7-14/h4-8,10H,2-3,9,12H2,1H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZSDYLKCZSECOX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C2=C(C=CS2)N=C1SCC(=O)NC3=CC=C(C=C3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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